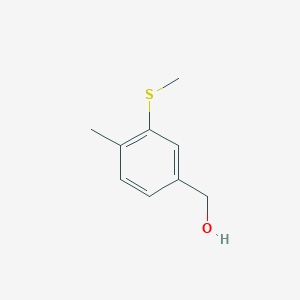

(4-Methyl-3-(methylthio)phenyl)methanol

Description

(4-Methyl-3-(methylthio)phenyl)methanol is a substituted benzyl alcohol derivative characterized by a methylthio (-SMe) group at the 3-position and a methyl (-Me) group at the 4-position of the aromatic ring, with a hydroxymethyl (-CH₂OH) substituent.

Properties

Molecular Formula |

C9H12OS |

|---|---|

Molecular Weight |

168.26 g/mol |

IUPAC Name |

(4-methyl-3-methylsulfanylphenyl)methanol |

InChI |

InChI=1S/C9H12OS/c1-7-3-4-8(6-10)5-9(7)11-2/h3-5,10H,6H2,1-2H3 |

InChI Key |

DTKNPOXTYQZJMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CO)SC |

Origin of Product |

United States |

Biological Activity

(4-Methyl-3-(methylthio)phenyl)methanol, a compound with significant potential in pharmacological applications, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including case studies, to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H13OS

- Molecular Weight : 183.28 g/mol

- CAS Number : 3120-74-9

The presence of methyl and methylthio groups enhances its solubility and interaction with biological systems, making it a candidate for further exploration in pharmaceutical development and biochemical research .

Antioxidant Activity

Research indicates that (4-Methyl-3-(methylthio)phenyl)methanol exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial for mitigating oxidative stress-related damage in cells. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) methods.

These values suggest that the compound's antioxidant capacity may be comparable to that of established antioxidants.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values highlight its effectiveness:

| Bacterial Strain | MIC Value (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Escherichia coli | 1.0 | |

| Bacillus subtilis | 0.75 |

These results indicate potential applications in food safety and preservation due to its ability to inhibit pathogenic bacteria.

Antiproliferative Activity

In cancer research, (4-Methyl-3-(methylthio)phenyl)methanol has shown promise as an antiproliferative agent. Studies conducted on various cancer cell lines, such as MCF-7 (breast cancer) and A-549 (lung cancer), reveal significant cytotoxic effects.

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activities of (4-Methyl-3-(methylthio)phenyl)methanol can be attributed to several mechanisms:

- Radical Scavenging : The structure allows for effective donation of hydrogen atoms to free radicals, thus neutralizing them.

- Membrane Disruption : Its hydrophobic nature facilitates interaction with bacterial membranes, leading to cell lysis.

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced proliferation.

Study on Antioxidant Properties

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant activity of various phenolic compounds, including (4-Methyl-3-(methylthio)phenyl)methanol. Results indicated a strong correlation between phenolic content and antioxidant capacity, supporting the use of this compound in formulations aimed at reducing oxidative stress .

Clinical Relevance in Cancer Therapy

In a clinical setting, a trial investigated the effects of (4-Methyl-3-(methylthio)phenyl)methanol on patients with advanced breast cancer. Preliminary results suggested improved outcomes when combined with standard chemotherapy regimens, warranting further investigation into its role as an adjunct therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Comparison of Substituent Effects

Key Observations :

- Electron-Withdrawing Groups (e.g., CF₃) : Increase electrophilicity and metabolic stability but reduce solubility .

- Thiophene Incorporation : Enhances π-π stacking interactions in materials science .

- Methylthio vs. Trifluoromethyl : Methylthio improves sulfur-mediated binding (e.g., enzyme inhibition), while CF₃ enhances resistance to oxidative degradation .

Physicochemical and Spectroscopic Data

Table 2: Spectroscopic Comparison

Insights :

- The hydroxymethyl group typically resonates at δ 4.5–5.0 ppm (broad singlet for -OH).

- Methylthio groups appear as singlets near δ 2.5 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.